
Palonosetron N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palonosetron N-Oxide is a metabolite of palonosetron, a second-generation serotonin 3 receptor antagonist. Palonosetron is primarily used in the prevention and treatment of chemotherapy-induced nausea and vomiting. The N-oxide form of palonosetron is one of its main metabolites, which is formed through the oxidation process in the liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palonosetron N-Oxide is synthesized through the oxidation of palonosetron. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the reaction proceeds efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Palonosetron N-Oxide primarily undergoes reduction and substitution reactions. The reduction of this compound can revert it back to palonosetron, while substitution reactions can introduce various functional groups into the molecule, potentially altering its pharmacological properties .
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from the reduction of this compound are palonosetron and its derivatives. Substitution reactions can yield a variety of substituted palonosetron derivatives, each with potentially unique pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Mechanism of Action:
Palonosetron N-oxide acts as a selective antagonist of the 5-HT3 receptor, inhibiting serotonin's action at these sites. This inhibition reduces the visceral afferent stimulation of the vomiting center in the brain, thereby preventing nausea and vomiting .
Pharmacokinetics:
- Absorption: Low oral bioavailability.
- Half-life: Approximately 40 hours, contributing to its effectiveness in delayed chemotherapy-induced nausea and vomiting (CINV) .
- Metabolism: Primarily hepatic metabolism via CYP2D6, CYP3A4, and CYP1A2 pathways .
Clinical Applications
This compound has shown significant potential in various clinical settings:
-
Chemotherapy-Induced Nausea and Vomiting (CINV):
- This compound has demonstrated superior efficacy in preventing both acute and delayed CINV compared to traditional 5-HT3 receptor antagonists. Studies indicate that a single intravenous dose can provide extended protection, simplifying treatment regimens for patients undergoing chemotherapy .
- Clinical trials have reported that palonosetron results in higher complete response rates (no vomiting) compared to ondansetron during both acute (first 24 hours) and delayed phases .
- Postoperative Nausea and Vomiting:
Case Studies
Several studies highlight the effectiveness of this compound:
-
Study on Efficacy in High Emetogenic Chemotherapy:
A study comparing palonosetron with ondansetron found that patients receiving palonosetron had a higher rate of complete response (CR) during the acute phase (59.2% vs. 57%) and experienced significantly longer times to first emetic episode (120 hours vs. 42.7 hours) after chemotherapy administration . -
Safety Profile Assessment:
In trials assessing safety, palonosetron was well tolerated across various doses, with common adverse events including headache and constipation. Importantly, no dose-dependent increase in adverse events was observed, indicating a favorable safety profile for this compound .
Comparative Data Table
Property | Palonosetron | This compound |
---|---|---|
Mechanism | 5-HT3 receptor antagonist | Metabolite of palonosetron |
Half-life | ~40 hours | Similar |
Primary Use | CINV prevention | Enhances antiemetic effects |
Common Side Effects | Headache, constipation | Similar |
Clinical Efficacy | High CR rates in CINV | Supports prolonged efficacy |
Wirkmechanismus
Palonosetron N-Oxide exerts its effects by binding to serotonin 3 receptors, similar to palonosetron. This binding inhibits the action of serotonin, a neurotransmitter involved in the induction of nausea and vomiting. The inhibition occurs both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Granisetron: Another serotonin 3 receptor antagonist used for similar indications.
Ondansetron: A first-generation serotonin 3 receptor antagonist with a shorter duration of action compared to palonosetron.
Dolasetron: Similar to ondansetron but with different pharmacokinetic properties.
Uniqueness
Palonosetron N-Oxide is unique due to its longer half-life and higher binding affinity for serotonin 3 receptors compared to first-generation antagonists like ondansetron and granisetron. This results in prolonged antiemetic effects, making it more effective in controlling delayed chemotherapy-induced nausea and vomiting .
Biologische Aktivität
Palonosetron N-Oxide is a significant metabolite of Palonosetron, a 5-HT3 receptor antagonist widely used in clinical settings for the prevention of chemotherapy-induced nausea and vomiting (CINV). Understanding the biological activity of this compound is crucial for assessing its pharmacokinetic properties and potential therapeutic implications.
Overview of Palonosetron
Palonosetron, marketed under the brand name Aloxi, is a selective 5-HT3 receptor antagonist that exhibits a high binding affinity for serotonin receptors. It is primarily used to manage acute and delayed CINV, providing superior efficacy compared to first-generation 5-HT3 antagonists like ondansetron. The pharmacokinetics of Palonosetron reveal a long half-life, ranging from 40 to 50 hours, which allows for effective management of nausea with a single dose prior to chemotherapy .
Pharmacokinetics of this compound
Palonosetron is metabolized in the liver, with approximately 50% converted into two primary metabolites: N-oxide (M9) and a hydroxy derivative. The N-oxide metabolite has been shown to possess significantly reduced antagonistic activity at the 5-HT3 receptor, with less than 1% of the original compound's efficacy .
Pharmacokinetic Parameter | Palonosetron | This compound |
---|---|---|
Bioavailability | 97% (oral) | Low |
Half-life | 40-50 hours | Significantly shorter |
Protein binding | 62% | Not specified |
Metabolism | CYP2D6, CYP3A4 | Minimal |
Excretion | Kidney (80%) | Near limit of quantification |
Biological Activity and Mechanism
The primary biological activity of Palonosetron is mediated through its action as a 5-HT3 receptor antagonist. This mechanism involves blocking serotonin's effects on vagal afferents in the gastrointestinal tract and central nervous system, thereby inhibiting the vomiting reflex triggered by chemotherapeutic agents .
Clinical Efficacy
Clinical studies have demonstrated that Palonosetron provides enhanced protection against both acute and delayed CINV compared to other agents. For instance, in a phase III trial, patients receiving Palonosetron exhibited a complete response rate (no vomiting or need for rescue medication) of approximately 59.2% compared to 57% for ondansetron during the acute phase . Additionally, secondary endpoints indicated that patients experienced fewer emetic episodes and longer intervals before the first emetic episode when treated with Palonosetron.
Case Studies
Case Study 1: Efficacy in High Emetogenic Chemotherapy
In a study involving patients undergoing highly emetogenic chemotherapy (HEC), Palonosetron was administered at a dose of 0.25 mg. The results showed that it was at least as effective as ondansetron at higher doses (32 mg), achieving comparable complete response rates during the acute phase .
Case Study 2: Pediatric Population
A study focused on pediatric surgical patients demonstrated that Palonosetron effectively managed postoperative nausea and vomiting. In this trial, it achieved a complete response rate of 78.2%, which was statistically non-inferior to ondansetron's response rate .
Safety Profile
Palonosetron has been well tolerated across various populations. Common adverse effects include headache and constipation, similar to those experienced with other 5-HT3 antagonists. Notably, despite its longer half-life and higher binding affinity, it does not exhibit increased toxicity compared to first-generation agents .
Eigenschaften
CAS-Nummer |
813425-83-1 |
---|---|
Molekularformel |
C19H24N2O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |
InChI |
InChI=1S/C19H24N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,13,15,17H,1,3,5,7-12H2 |
InChI-Schlüssel |
IQQIWUDYGYXXEA-UHFFFAOYSA-N |
SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-] |
Isomerische SMILES |
C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4C[N+]5(CCC4CC5)[O-] |
Kanonische SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-] |
Synonyme |
(3aS)-2,3,3a,4,5,6-Hexahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one, Palonosetron Impurity C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.